
3-(2-bromophenyl)-9-phenyl-9H-carbazole
Übersicht
Beschreibung
Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a central pyrrole ring . They are used in a variety of applications, including dyes, pharmaceuticals, and electronic materials .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organometallic reagents and various catalysts . For instance, the synthesis of 9,10-diboraanthracenes has been described starting from 2-bromophenyl boronate esters .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For instance, 3-(2-Bromophenyl)propionic acid has a melting point of 98-102 °C and a molecular weight of 229.07 .Wissenschaftliche Forschungsanwendungen
1. Luminescence and Structural Analysis
3-(2-bromophenyl)-9-phenyl-9H-carbazole derivatives have been studied for their luminescence properties and structural characteristics. For example, Tang et al. (2021) synthesized biphenyl carbazole derivatives and analyzed their luminescence, thermal properties, and crystal structures. They found these compounds exhibit high thermal stability and specific luminescent properties (Tang et al., 2021).
2. Organic Synthesis and Photoreactivity
In the field of organic synthesis, 3-(2-bromophenyl)-9-phenyl-9H-carbazole is used as a substrate for various chemical reactions. Budén et al. (2009) demonstrated its application in the synthesis of carbazoles through intramolecular arylation. This synthesis method offers a range of carbazole derivatives with potential applications in various chemical and pharmaceutical processes (Budén et al., 2009).
3. Electronic Spectroscopy and Bromination Techniques
The study of electronic spectroscopy and bromination techniques of carbazole derivatives, including 3-(2-bromophenyl)-9-phenyl-9H-carbazole, is another important area of research. Ponce et al. (2006) investigated the bromo derivatives of N-substituted carbazoles, analyzing their spectroscopic and photophysical parameters, which are significant in understanding the photoreactivity and applications in photonic devices (Ponce et al., 2006).
4. Anticancer Activity
The potential anticancer properties of carbazole derivatives have been explored in recent studies. Chaudhary and Chaudhary (2016) synthesized and evaluated the anticancer activity of newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives, indicating potential pharmaceutical applications (Chaudhary & Chaudhary, 2016).
5. Electrochromic Properties and Materials Science
Carbazole derivatives are also being investigated for their electrochromic properties, which are relevant in materials science. Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units, exploring their electrochromic properties and potential applications in smart materials (Hu et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, in which similar compounds are involved, plays a significant role in the synthesis of various organic compounds .
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The sm cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSJLNBBNRZUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190100-35-6 | |
| Record name | 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
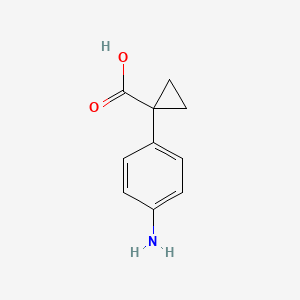

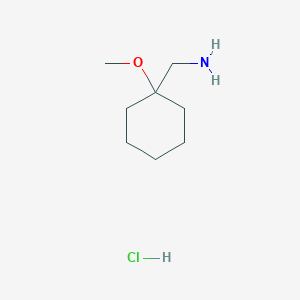





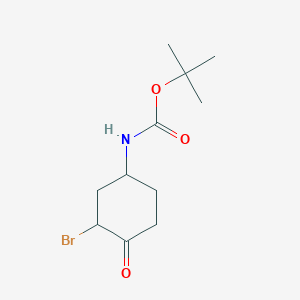
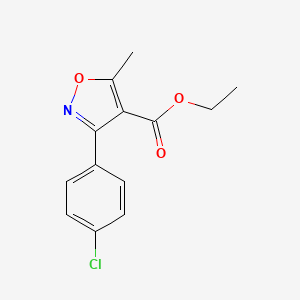
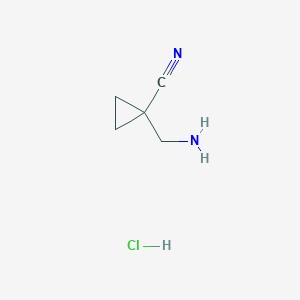
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)